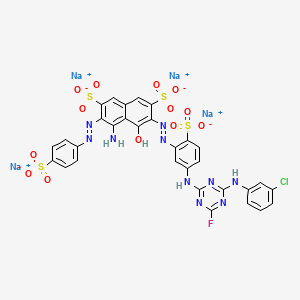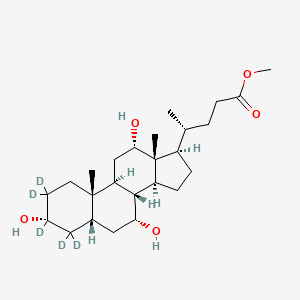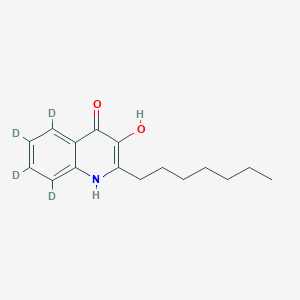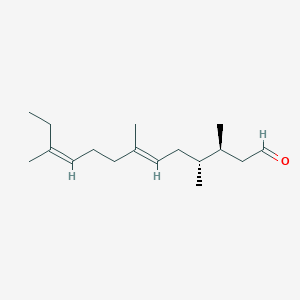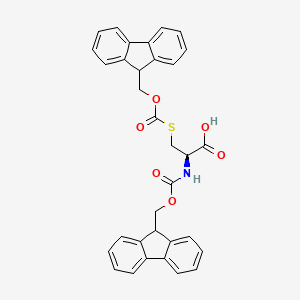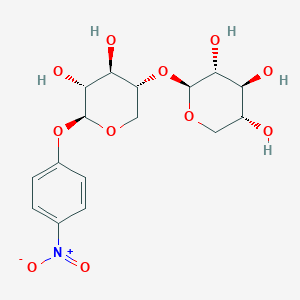
beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl-: is a compound that belongs to the class of xylosides. It is characterized by the presence of a beta-D-xylopyranose moiety in which the anomeric hydroxy hydrogen is replaced by a 4-nitrophenyl group . This compound is often used as a chromogenic substrate for beta-xylosidase, yielding a yellow solution upon cleavage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- typically involves the glycosylation of a suitable acceptor with a glycosyl donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosidic bond formation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, leading to the formation of various substituted derivatives.
Major Products Formed:
Hydrolysis: 4-nitrophenol and beta-D-xylopyranose.
Oxidation: Oxidized derivatives of the compound.
Substitution: Substituted nitrophenyl derivatives.
Applications De Recherche Scientifique
Beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- has a wide range of applications in scientific research :
Mécanisme D'action
The mechanism of action of beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- involves its cleavage by beta-xylosidase enzymes. The enzyme hydrolyzes the glycosidic bond, releasing 4-nitrophenol, which can be quantified by colorimetric detection . This reaction is often used to measure the activity of beta-xylosidase in various biological samples .
Comparaison Avec Des Composés Similaires
4-Nitrophenyl beta-D-glucopyranoside: A similar compound used as a substrate for beta-glucosidase.
4-Nitrophenyl alpha-D-xylopyranoside: Another xyloside with a similar structure but different anomeric configuration.
4-Nitrophenyl beta-D-galactopyranoside: Used as a substrate for beta-galactosidase.
Uniqueness: Beta-D-xylopyranoside, 4-nitrophenyl 4-O-beta-D-xylopyranosyl- is unique due to its specific use as a substrate for beta-xylosidase, making it valuable in studies involving this enzyme . Its chromogenic properties also make it a useful tool in diagnostic assays and research applications .
Propriétés
Numéro CAS |
6819-07-4 |
|---|---|
Formule moléculaire |
C16H21NO11 |
Poids moléculaire |
403.34 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C16H21NO11/c18-9-5-25-16(13(21)11(9)19)28-10-6-26-15(14(22)12(10)20)27-8-3-1-7(2-4-8)17(23)24/h1-4,9-16,18-22H,5-6H2/t9-,10-,11+,12+,13-,14-,15+,16+/m1/s1 |
Clé InChI |
LPCFVCUKBNKNBF-DDJMUGOQSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


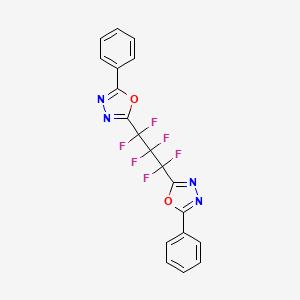
![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)

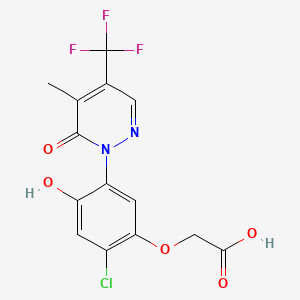
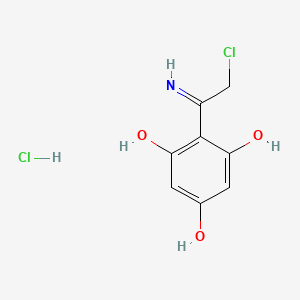
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
